molecular formula C71H103N23O25S4 B10788848 3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid CAS No. 467428-30-4

3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid

Cat. No.: B10788848
CAS No.: 467428-30-4
M. Wt: 1807.0 g/mol
InChI Key: KJQOYUHYAZGPIZ-PIJHVLQJSA-N
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Description

This compound is a highly complex macrocyclic peptide derivative with multiple functional groups, including carboxymethyl, hydroxymethyl, imidazolylmethyl, and carbamimidamidopropyl moieties. The compound’s stereochemical complexity (15 stereocenters) implies stringent biosynthesis or synthetic pathways, and its functionalization (e.g., 2-amino-2-oxoethyl, 4-hydroxyphenylmethyl) may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQOYUHYAZGPIZ-PIJHVLQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H103N23O25S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467428-30-4, 740980-24-9
Record name alpha-Conotoxin VC 1.1
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Record name alpha-Conotoxin VC 1.1
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Record name Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Asn-Tyr-Asp-His-Pro-Glu-Lle-Cys-NH2
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Record name .ALPHA.-CONOTOXIN VC 1.1
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Biological Activity

The compound 3-[(1R,...)]propanoic acid is a complex synthetic molecule with potential biological activity. Its intricate structure suggests a variety of possible interactions within biological systems. This article reviews the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C67H103N23O22S4C_{67}H_{103}N_{23}O_{22}S_{4} with a molecular weight of approximately 1710.9 g/mol. The structure includes multiple functional groups such as amines and carboxylic acids which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of multiple amino acid derivatives suggests potential inhibitory effects on various enzymes. For example:
    • Urease Inhibition : Similar compounds have shown urease inhibitory activity which is significant in treating infections caused by Helicobacter pylori .
    • Cytotoxicity : Some derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells .
  • Receptor Interaction : The structural components may allow interaction with specific receptors in the body.
    • Nicotinic Acetylcholine Receptors : Related compounds have been noted for their ability to block these receptors which play a role in neurotransmission .

Cytotoxicity Assays

Research has demonstrated the cytotoxic effects of similar compounds on various human tumor cell lines. The methods used for evaluation include:

  • MTT Assay : This assay measures cell viability and proliferation by assessing mitochondrial activity.
Assay TypePurposeAdvantagesLimitations
MTT AssayCell viabilitySimple and quickMay interfere with certain extracts
Colony FormationClonogenic growth assessmentEvaluates long-term survivalRequires specialized conditions
Apoptosis DetectionAssessing programmed cell deathProvides mechanistic insightsMay not reflect all pathways

The results indicate that certain structural features correlate with increased cytotoxicity against specific cancer cell lines .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This suggests that the compound may also possess anti-inflammatory properties.

Case Studies

  • Tumor Cell Lines : A study evaluated the effects of related compounds on breast cancer cell lines and found significant reductions in cell viability at specific concentrations .
  • Helicobacter pylori Inhibition : Research indicated that derivatives could effectively inhibit H. pylori, showcasing potential for gastrointestinal applications .

Scientific Research Applications

Overview

The compound 3-[(1R,...)-12-yl]propanoic acid is a complex organic molecule with significant potential in various scientific and medical fields due to its intricate structure and functional groups. This article explores its applications across multiple domains including medicinal chemistry and biochemistry.

Medicinal Chemistry Applications

1. Drug Development:
The compound's diverse functional groups make it a candidate for drug development. Its structural complexity allows for interactions with various biological targets. For instance:

  • Anticancer Agents: Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific cancer cell lines.
  • Antimicrobial Activity: The presence of imidazole and carbamoyl groups may contribute to antimicrobial efficacy against resistant strains of bacteria.

2. Peptide Synthesis:
This compound can serve as a building block in peptide synthesis due to its amino and carboxylic acid functionalities. It can be utilized in:

  • Designing Peptide Therapeutics: The ability to modify the side chains allows for the creation of peptides with tailored properties for therapeutic use.

Biochemical Research Applications

1. Enzyme Inhibition Studies:
The compound's structure suggests potential as an enzyme inhibitor. It can be evaluated for:

  • Targeting Specific Enzymes: Studies can focus on its ability to inhibit enzymes involved in metabolic pathways or disease processes.

2. Molecular Biology:
In molecular biology research:

  • Labeling and Tracing: The distinct functional groups can be modified to create fluorescent or radioactive labels for tracking biological processes.

Case Studies

1. Anticancer Activity:
A study investigating derivatives of this compound showed promising results in inhibiting the growth of specific cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

2. Antimicrobial Properties:
Research highlighted that modifications of the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that the imidazole group plays a crucial role in membrane disruption.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound 39 from

  • Structure : A phosphorylated macrocyclic peptide with benzyl, isopropyl, and carboxymethyl substituents.
  • Key Differences :

  • Lacks the 3-carbamimidamidopropyl and 4-hydroxyphenylmethyl groups present in the target compound.
  • Contains a phosphonooxy group at position 45, absent in the target compound.
  • Stereochemistry at positions 33 and 53 differs (R vs. S configurations), affecting spatial orientation. Functional Impact: The phosphonooxy group in Compound 39 may enhance solubility but reduce membrane permeability compared to the target compound’s hydroxymethyl and carboxymethyl groups .

Compound from Structure: A macrocyclic peptide with 2-amino-2-oxoethyl, propan-2-yl, and carbamimidamidopropyl substituents. Key Differences:

  • Features a 1-hydroxyethyl group at position 30 instead of the target compound’s 2-amino-2-oxoethyl.
  • Lacks the 3,4,55,56-tetrathia bridge, reducing structural rigidity.
    • Functional Impact : The absence of tetrathia bridges may lower thermal stability and alter redox activity .

Spectroscopic and Analytical Comparisons

Property Target Compound Compound 39 () Compound in
NMR H3' Shift (ppm) Not reported 7.5 (vs. 7.3 in ADP-ribose) Not reported
Key Functional Groups Carbamimidamidopropyl, imidazole Phosphonooxy, benzyl Carbamimidamidopropyl, hydroxyethyl
Oxo Groups 14 15 14
Thermal Stability High (tetrathia bridges) Moderate Low

Table 1: Comparative analysis of structural and spectroscopic properties.

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